![molecular formula C20H25NO6 B11163588 N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine](/img/structure/B11163588.png)
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine
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Overview
Description
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral properties
Preparation Methods
The synthesis of N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine exhibits various biological activities that make it a candidate for therapeutic applications:
Anticancer Activity
Research has indicated that compounds related to chromen derivatives can inhibit cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 and HeLa by interfering with cellular signaling pathways involved in growth and survival .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This action is crucial in diseases characterized by chronic inflammation, such as arthritis .
Enzyme Inhibition
This compound may interact with specific enzymes, potentially leading to therapeutic effects against metabolic disorders. The mechanism involves binding to the active sites of enzymes and modulating their activity .
Case Studies
Several case studies highlight the biological activity and therapeutic potential of N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yloxy]propanoyl}norleucine.
Mechanism of Action
The mechanism of action of N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine can be compared with other coumarin derivatives such as:
7-hydroxycoumarin: Known for its use in fluorescent chemosensors.
4-methylcoumarin: Exhibits antimicrobial and anti-inflammatory activities.
Biological Activity
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine is a synthetic compound derived from the chromen family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H23NO6, with a molecular weight of 361.4 g/mol. The compound features a chromen-2-one core, which is characteristic of many bioactive molecules known for their pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C19H23NO6 |
Molecular Weight | 361.4 g/mol |
IUPAC Name | (2S,3R)-2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylpentanoic acid |
InChI Key | JWMYGLVKXABREZ-QGHHPUGFSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chromen core can engage with various enzymes and receptors, influencing several biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation by binding to their active sites.
- Receptor Modulation : It can modulate the activity of G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways.
Anticancer Activity
Research has indicated that compounds related to the chromen family exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives with similar structures show potent activity against various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for these compounds often range in the micromolar concentrations, indicating their effectiveness in inhibiting cell growth.
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. Compounds in the chromen class have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Molecular Bank reported that a related compound exhibited an IC50 value of 0.47 μM against MCF-7 cells, showcasing its potential as a therapeutic agent in breast cancer treatment .
- Anti-inflammatory Activity : Research conducted on substituted 2-oxochromen derivatives indicated substantial anti-inflammatory activity through various assays measuring cytokine levels and enzyme inhibition .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses and cancer progression .
Properties
Molecular Formula |
C20H25NO6 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]hexanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-5-6-7-16(19(23)24)21-18(22)13(4)26-14-8-9-15-11(2)12(3)20(25)27-17(15)10-14/h8-10,13,16H,5-7H2,1-4H3,(H,21,22)(H,23,24) |
InChI Key |
WRYNFKDCCOOQAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C |
Origin of Product |
United States |
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